molecular formula C8H9ClN4 B1681623 Sephin1 CAS No. 951441-04-6

Sephin1

Cat. No.: B1681623
CAS No.: 951441-04-6
M. Wt: 196.64 g/mol
InChI Key: PDWJALXSRRSUHR-XGICHPGQSA-N
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Description

Sephin1 is a small molecule that has garnered significant attention in the scientific community due to its potential therapeutic applications. It is a derivative of guanabenz and functions primarily by inhibiting the dephosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This inhibition prolongs the integrated stress response, an adaptive mechanism that protects cells from various stresses, including the accumulation of misfolded proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sephin1 is synthesized through a series of chemical reactions starting from guanabenz. The synthesis involves the modification of guanabenz to enhance its selectivity and reduce its adverse effects on the alpha-2-adrenergic system. The specific synthetic route and reaction conditions are proprietary and detailed in scientific literature .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Sephin1 primarily undergoes reactions related to its role as an inhibitor of eIF2α dephosphorylation. It does not participate in typical chemical reactions like oxidation, reduction, or substitution in its therapeutic context .

Common Reagents and Conditions: The primary reagents involved in the synthesis and application of this compound include guanabenz and various solvents and catalysts used in the modification process. The reaction conditions are carefully controlled to ensure the stability and efficacy of the compound .

Major Products Formed: The major product formed from the synthesis of this compound is the compound itself, which is then used in various therapeutic applications. There are no significant by-products reported in the literature .

Scientific Research Applications

Sephin1 has a wide range of scientific research applications, particularly in the fields of neurodegenerative diseases and cellular stress responses. Some of its notable applications include:

Comparison with Similar Compounds

  • Guanabenz
  • Salubrinal
  • GSK2606414

Sephin1’s unique selectivity and reduced side effects make it a promising candidate for therapeutic applications in various diseases involving cellular stress and protein misfolding.

Properties

CAS No.

951441-04-6

Molecular Formula

C8H9ClN4

Molecular Weight

196.64 g/mol

IUPAC Name

2-[(Z)-(2-chlorophenyl)methylideneamino]guanidine

InChI

InChI=1S/C8H9ClN4/c9-7-4-2-1-3-6(7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5-

InChI Key

PDWJALXSRRSUHR-XGICHPGQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\N=C(N)N)Cl

SMILES

C1=CC=C(C(=C1)C=NN=C(N)N)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NN=C(N)N)Cl

Appearance

Solid powder

13098-73-2

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

24.8 [ug/mL] (The mean of the results at pH 7.4)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sephin1;  Sephin-1;  Sephin 1, icerguastatum;  icerguastat

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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